3-(3-Amino-4-hydroxyphenyl)propanoic acid
Overview
Description
The compound 3-(3-Amino-4-hydroxyphenyl)propanoic acid is a derivative of phenylpropanoic acid with an amino and hydroxy group on the phenyl ring. It is structurally related to various compounds that have been synthesized and studied for their biological activities, such as uterine relaxant properties and EP3 receptor antagonism . These compounds are of interest due to their potential therapeutic applications and the importance of understanding their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves novel routes that are designed based on pharmacophores for specific activities. For instance, racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides were synthesized for their uterine relaxant activity . Another example includes the synthesis of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs, which were evaluated for EP3 antagonist activity . These syntheses often involve multiple steps, including the reduction of hydroxyimino precursors and N-formylation to achieve the desired compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Amino-4-hydroxyphenyl)propanoic acid has been characterized using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations . These studies reveal the importance of intramolecular and intermolecular interactions, such as hydrogen bonding and carbonyl-carbonyl contacts, which can significantly influence the stability and properties of the compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of an amino group can lead to interactions with other molecules or ions, affecting the compound's behavior in biological systems. The acid-catalyzed ring closure of related compounds, such as 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, demonstrates the potential for cyclization reactions to form more complex structures like indanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Amino-4-hydroxyphenyl)propanoic acid, such as solubility, fluorescence, and chromatographic behavior, have been studied to facilitate their detection and quantification in biological samples . For instance, the simultaneous determination of hydroxyphenyl derivatives in human urine by high-performance liquid chromatography with fluorescence detection requires an understanding of these properties . These analyses are crucial for the development of methods to monitor the levels of such compounds in biological systems and for the discovery of potential biomarkers for diseases like cancer .
Scientific Research Applications
Application in Material Science
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), has been explored as a renewable building block in material science. Specifically, its reactivity with –OH bearing molecules towards benzoxazine (Bz) ring formation offers a sustainable alternative to phenol. This approach has led to the synthesis of bio-based benzoxazine end-capped molecules, which can polymerize into materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Biomedical Applications
In biomedical research, the compound has been modified in various ways for potential medical applications. For instance, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 3-(4-hydroxyphenyl)propanoic acid derivatives have shown promising biological activities, making them suitable for medical applications such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).
Skin Care and Anti-aging Applications
The compound's derivative, phloretamide, has been used in the preparation of anti-aging skin care compositions. Due to its biological properties, it is effective in preventing skin wrinkles, demonstrating its utility in cosmetic and dermatological products (Wawrzyniak et al., 2016).
Drug Synthesis and Pharmaceutical Research
In pharmaceutical research, the compound has been a part of the synthesis of various drugs. Novel compounds containing 3-(4-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, showing potential for the development of new therapeutic agents (Subudhi & Sahoo, 2011).
Chemical Research and Synthesis
The compound has been utilized in chemical research for synthesizing various derivatives with potential applications in different fields. For instance, its oxidative dearomatization combined with metal-catalyzed cyclization has led to the creation of furoquinolinone and angelicin derivatives, showcasing its versatility in chemical synthesis (Ye et al., 2012).
Flame Retardancy Applications
3-(Hydroxyphenyl phosphinyl) propanoic acid, a derivative, has been used as a flame retardant agent for cellulose fabrics. This application explores its potential in enhancing the flame retardancy of materials through a green chemistry process, indicating its utility in material safety and engineering (Zhang et al., 2008).
Safety And Hazards
3-(3-Amino-4-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .
Future Directions
properties
IUPAC Name |
3-(3-amino-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCORCYCNQCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378957 | |
Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-hydroxyphenyl)propanoic acid | |
CAS RN |
90717-66-1 | |
Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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